Cas no 1131605-20-3 (7-Hydroxy-1H-indazole-5-carboxylic acid)
7-Hydroxy-1H-indazole-5-carboxylic acid Chemical and Physical Properties
Names and Identifiers
-
- 7-Hydroxy-1H-indazole-5-carboxylic acid
- 1H-Indazole-5-carboxylic acid, 7-hydroxy-
- DTXSID90736043
- SCHEMBL1144199
- VGZKUBKJPAKVEC-UHFFFAOYSA-N
- DB-333753
- 7-Hydroxy-1H-indazole-5-carboxylicacid
- 1131605-20-3
-
- MDL: MFCD11865274
- Inchi: 1S/C8H6N2O3/c11-6-2-4(8(12)13)1-5-3-9-10-7(5)6/h1-3,11H,(H,9,10)(H,12,13)
- InChI Key: VGZKUBKJPAKVEC-UHFFFAOYSA-N
- SMILES: OC1=CC(C(=O)O)=CC2C=NNC=21
Computed Properties
- Exact Mass: 178.03784206g/mol
- Monoisotopic Mass: 178.03784206g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 221
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.1
- Topological Polar Surface Area: 86.2Ų
7-Hydroxy-1H-indazole-5-carboxylic acid Pricemore >>
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| Chemenu | CM150589-1g |
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1131605-20-3 | 95% | 1g |
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| Alichem | A269002719-1g |
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| eNovation Chemicals LLC | D221733-1g |
7-Hydroxy-1H-indazole-5-carboxylic acid |
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$980 | 2024-08-03 | |
| eNovation Chemicals LLC | Y1125965-500mg |
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| eNovation Chemicals LLC | Y1125965-1g |
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$1545 | 2024-07-28 | |
| eNovation Chemicals LLC | Y1125965-5g |
7-Hydroxy-1H-indazole-5-carboxylic acid |
1131605-20-3 | 95% | 5g |
$5465 | 2024-07-28 | |
| eNovation Chemicals LLC | Y1125965-500mg |
7-Hydroxy-1H-indazole-5-carboxylic acid |
1131605-20-3 | 95% | 500mg |
$825 | 2025-02-20 | |
| eNovation Chemicals LLC | Y1125965-5g |
7-Hydroxy-1H-indazole-5-carboxylic acid |
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$5465 | 2025-02-20 | |
| eNovation Chemicals LLC | Y1125965-1g |
7-Hydroxy-1H-indazole-5-carboxylic acid |
1131605-20-3 | 95% | 1g |
$1545 | 2025-02-20 |
7-Hydroxy-1H-indazole-5-carboxylic acid Related Literature
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Zhiyan Chen,Nan Wu,Yaobing Wang,Bing Wang,Yingde Wang J. Mater. Chem. A, 2018,6, 516-526
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Bo Wei,Zhenyu Liu,Chen Xie,Shu Yang,Wentao Tang,Aiwei Gu,Wing-Tak Wong,Ka-Leung Wong J. Mater. Chem. C, 2015,3, 12322-12327
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
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Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
Additional information on 7-Hydroxy-1H-indazole-5-carboxylic acid
Recent Advances in the Study of 7-Hydroxy-1H-indazole-5-carboxylic acid (CAS: 1131605-20-3)
7-Hydroxy-1H-indazole-5-carboxylic acid (CAS: 1131605-20-3) is a heterocyclic compound that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential applications in drug discovery and development. Recent studies have focused on its synthesis, biological activity, and therapeutic potential, particularly in the context of inflammatory diseases and cancer. This research brief aims to summarize the latest findings related to this compound and its derivatives, providing insights into its mechanism of action and future research directions.
One of the key areas of interest is the synthesis and optimization of 7-Hydroxy-1H-indazole-5-carboxylic acid derivatives. A study published in the Journal of Medicinal Chemistry (2023) demonstrated a novel synthetic route for this compound, highlighting its scalability and efficiency. The researchers utilized a multi-step process involving palladium-catalyzed cross-coupling reactions, which yielded high-purity 7-Hydroxy-1H-indazole-5-carboxylic acid with minimal byproducts. This advancement is critical for large-scale production and further pharmacological evaluation.
In terms of biological activity, recent in vitro and in vivo studies have revealed that 7-Hydroxy-1H-indazole-5-carboxylic acid exhibits potent anti-inflammatory properties. A 2023 study in Bioorganic & Medicinal Chemistry Letters reported that the compound inhibits the NF-κB signaling pathway, a key regulator of inflammatory responses. This finding suggests its potential as a therapeutic agent for conditions such as rheumatoid arthritis and inflammatory bowel disease. Additionally, the compound's low cytotoxicity in human cell lines underscores its safety profile for further development.
Another promising avenue of research involves the anticancer potential of 7-Hydroxy-1H-indazole-5-carboxylic acid derivatives. A recent preprint on bioRxiv (2024) explored the compound's ability to inhibit the activity of specific kinases involved in tumor proliferation. The study identified several derivatives with enhanced selectivity for cancer cells, paving the way for targeted therapies. These findings are particularly relevant for the development of next-generation kinase inhibitors with fewer side effects.
Despite these advancements, challenges remain in the clinical translation of 7-Hydroxy-1H-indazole-5-carboxylic acid. Pharmacokinetic studies indicate that the compound has moderate bioavailability, necessitating further structural modifications to improve its drug-like properties. Researchers are also investigating its potential synergies with existing therapeutics to enhance efficacy. Collaborative efforts between academia and industry are expected to accelerate progress in this area.
In conclusion, 7-Hydroxy-1H-indazole-5-carboxylic acid (CAS: 1131605-20-3) represents a versatile scaffold with significant therapeutic potential. Recent studies have elucidated its synthetic pathways, biological activities, and mechanisms of action, providing a solid foundation for future drug development. Continued research into its derivatives and optimization strategies will be crucial for unlocking its full clinical potential. This compound is poised to make a meaningful impact in the treatment of inflammatory diseases and cancer, pending further validation in preclinical and clinical settings.
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